(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile
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Overview
Description
(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile is a heterocyclic compound with a complex structure that includes a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile typically involves the reaction of 4-aryl-1,2,3,4-tetrahydroquinolines with oxalyl chloride under reflux in absolute toluene for 3–4 hours . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the heterocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various quinoline derivatives, hydrogenated pyrroloquinolines, and substituted pyrroloquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticoagulant, with primary in vitro screening showing activity against coagulation factors Xa and XIa.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic and optical properties.
Biological Research: Its interactions with various biological targets are of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of (4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile involves its interaction with specific molecular targets, such as coagulation factors in the case of its anticoagulant activity. The compound binds to these targets, inhibiting their activity and thus exerting its therapeutic effects. The exact pathways and molecular interactions are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile
- 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
Uniqueness
(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile is unique due to its specific structural features, such as the pyrroloquinoline core and the presence of multiple reactive sites. These characteristics make it a versatile compound for various chemical reactions and applications in different scientific fields.
Properties
CAS No. |
524047-13-0 |
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Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
2-(9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ylidene)propanedinitrile |
InChI |
InChI=1S/C17H15N3O/c1-10-7-17(2,3)20-15-12(10)5-4-6-13(15)14(16(20)21)11(8-18)9-19/h4-6,10H,7H2,1-3H3 |
InChI Key |
BQOXTDVYYDXDBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C1C=CC=C3C(=C(C#N)C#N)C2=O)(C)C |
solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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